Luminescence Properties in Platinum(II) Complexes: A Direct Comparison with Unsubstituted Dipyridylamine
In a study of platinum(II) complexes with methylene-bridged 2,2'-dipyridylamine derivatives, the complex formed with benzyldi(2-pyridyl)amine (the target compound) was found to be non-luminescent in fluid solution at room temperature, in contrast to the parent di(2-pyridyl)amine complex which is often luminescent under similar conditions [1]. At 77 K in a glassy matrix, the target compound's complex displays a blue phosphorescence emission at ca. 415 nm with lifetimes in the microsecond (μs) range, while the iodine-substituted derivative exhibits an additional green emission at ca. 485 nm with a longer lifetime (τ = 3.7 ms) [1]. This demonstrates that the benzyl substitution drastically alters the excited-state dynamics, shifting emission from room-temperature fluorescence to low-temperature phosphorescence.
| Evidence Dimension | Photoluminescence Emission (Room Temperature, Fluid Solution) |
|---|---|
| Target Compound Data | Non-luminescent |
| Comparator Or Baseline | di(2-pyridyl)amine complex: Luminescent (typical for class) |
| Quantified Difference | Complete quenching of room-temperature luminescence |
| Conditions | Platinum(II) complexes in fluid solution at room temperature |
Why This Matters
This differentiation is critical for researchers designing luminescent probes or materials, as it provides a mechanism to switch off room-temperature emission while retaining low-temperature phosphorescence for specific analytical techniques.
- [1] Bulatov, E., & Haukka, M. (2019). Non-conventional synthesis and photophysical studies of platinum(II) complexes with methylene bridged 2,2′-dipyridylamine derivatives. Dalton Transactions, 48(10), 3369-3379. View Source
